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Compound of Interest

Compound Name: Egfr-IN-1 tfa

Cat. No.: B8117648 Get Quote

An In-depth Examination of a Mutant-Selective Epidermal Growth Factor Receptor Inhibitor

This technical guide provides a comprehensive overview of Egfr-IN-1 TFA, a molecule of

interest in the field of oncology and drug development. Tailored for researchers, scientists, and

drug development professionals, this document details its chemical properties, mechanism of

action, and biological activity, alongside detailed experimental protocols and pathway

visualizations.

Core Chemical and Physical Properties
Egfr-IN-1 TFA is described as an orally active and irreversible inhibitor of the Epidermal

Growth Factor Receptor (EGFR), with high selectivity for the gefitinib-resistant L858R/T790M

mutant. The trifluoroacetate (TFA) salt form is common for peptide and small molecule

inhibitors to improve solubility and stability. While the precise chemical structure of Egfr-IN-1 is

not widely available in public databases, its fundamental properties have been characterized.

Table 1: Chemical Properties of Egfr-IN-1 TFA

Property Value Source

Molecular Formula C30H31F3N6O6 [1]

Molecular Weight 628.60 g/mol [1]

Formulation Trifluoroacetic acid salt N/A
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Mechanism of Action: Irreversible and Selective
Inhibition
Egfr-IN-1 TFA functions as a highly selective inhibitor of specific mutant forms of the Epidermal

Growth Factor Receptor (EGFR). Its primary targets are the L858R and T790M mutations,

which are commonly associated with non-small cell lung cancer (NSCLC) and resistance to

first-generation EGFR inhibitors like gefitinib.

The inhibitor is described as irreversible, meaning it likely forms a covalent bond with a specific

amino acid residue within the ATP-binding pocket of the EGFR kinase domain. This mode of

action permanently inactivates the enzyme, providing a durable blockade of downstream

signaling.

A key characteristic of Egfr-IN-1 TFA is its selectivity. It is reported to be 100-fold more

selective for the L858R/T790M mutant over the wild-type (WT) EGFR.[2] This selectivity is

crucial for minimizing off-target effects and toxicity in patients, as it preferentially targets cancer

cells harboring these mutations while sparing healthy cells that express wild-type EGFR.

By inhibiting the mutated EGFR, Egfr-IN-1 TFA blocks the autophosphorylation of the receptor,

thereby preventing the activation of downstream pro-survival and proliferative signaling

cascades.

EGFR Signaling Pathways
The Epidermal Growth Factor Receptor is a critical regulator of cellular processes. Upon ligand

binding, EGFR dimerizes and activates its intrinsic tyrosine kinase, triggering several

downstream signaling pathways that are central to cell growth, proliferation, and survival.[3][4]

[5] Egfr-IN-1 TFA's inhibition of the receptor blocks these signal transduction cascades.
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Caption: Major EGFR downstream signaling pathways including RAS/MAPK, PI3K/AKT, and

JAK/STAT.

Biological Activity and In Vitro Efficacy
Egfr-IN-1 TFA demonstrates potent antiproliferative effects against cancer cell lines with

specific EGFR mutations. It shows strong activity against H1975 cells, which harbor the L858R

and T790M resistance mutations, and the HCC827 cell line, which has an exon 19 deletion.[2]

While specific IC50 values for Egfr-IN-1 TFA are not readily available in the public domain,

Table 2 provides context by listing the IC50 values of other well-characterized EGFR inhibitors

against these key cell lines.

Table 2: Representative IC50 Values of EGFR Inhibitors Against NSCLC Cell Lines

Compound Cell Line
EGFR Mutation
Status

IC50 (nM)

Osimertinib H1975 L858R, T790M 5 - 13

Afatinib H1975 L858R, T790M 57 - 165

Erlotinib H1975 L858R, T790M >10,000

Osimertinib HCC827
delE746_A750 (Exon

19)
< 1

Afatinib HCC827
delE746_A750 (Exon

19)
< 1

Note: Data compiled from various sources for comparative purposes.[6][7][8]

Experimental Protocols
The following sections outline detailed methodologies for key experiments used to characterize

EGFR inhibitors like Egfr-IN-1 TFA.

Biochemical Kinase Assay
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This assay measures the direct inhibitory effect of the compound on the enzymatic activity of

purified EGFR kinase.

Objective: To determine the IC50 value of Egfr-IN-1 TFA against wild-type and mutant EGFR

kinases.

Methodology:

Reagents and Materials:

Purified recombinant EGFR kinase (WT, L858R/T790M).

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5%

glycerol, 0.2 mM DTT).

ATP (at a concentration near the Km for each enzyme).

Peptide substrate (e.g., a poly-Glu-Tyr peptide).

Egfr-IN-1 TFA serially diluted in DMSO.

ADP-Glo™ Kinase Assay kit or similar technology for detecting kinase activity.

384-well microtiter plates.

Procedure:

Dispense 1 µL of serially diluted Egfr-IN-1 TFA or DMSO (vehicle control) into wells of a

384-well plate.

Add 2 µL of EGFR kinase solution (e.g., 5 nM final concentration) to each well and pre-

incubate for 30 minutes at room temperature to allow for compound binding.

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.

Incubate the reaction for 60 minutes at room temperature.
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Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™

Reagent and incubating for 40 minutes.

Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure

luminescence using a plate reader.

Data Analysis:

Convert luminescence readings to percent inhibition relative to the DMSO control.

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to

a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.

Objective: To determine the antiproliferative IC50 of Egfr-IN-1 TFA in EGFR-mutant cell lines

(e.g., H1975, HCC827).

Methodology:

Reagents and Materials:

H1975 and HCC827 cells.

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin).

Egfr-IN-1 TFA serially diluted in DMSO.

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, SRB).

96-well clear-bottom cell culture plates.

Procedure:

Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to

attach overnight.
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Treat the cells with a range of concentrations of Egfr-IN-1 TFA (e.g., 0.1 nM to 10 µM) in

triplicate. Include a DMSO-only control.

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's

protocol. This involves adding the reagent to each well, incubating, and then reading the

luminescence.

Data Analysis:

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Plot the percentage of viability against the logarithm of the inhibitor concentration and

determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Modulation
This technique is used to confirm that the inhibitor is blocking EGFR signaling within the cell.

Objective: To assess the effect of Egfr-IN-1 TFA on the phosphorylation of EGFR and

downstream signaling proteins like AKT and ERK.

Methodology:

Reagents and Materials:

H1975 or HCC827 cells.

Egfr-IN-1 TFA.

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-

total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-Actin (loading

control).

HRP-conjugated secondary antibodies.
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SDS-PAGE gels and Western blotting apparatus.

Enhanced chemiluminescence (ECL) substrate.

Procedure:

Plate cells and allow them to grow to 70-80% confluency.

Treat cells with various concentrations of Egfr-IN-1 TFA for 2-4 hours.

If the cell line requires it, stimulate with EGF (e.g., 100 ng/mL) for 15 minutes before

harvesting.

Wash cells with cold PBS and lyse them on ice.

Determine protein concentration using a BCA assay.

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF

membrane.

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detect the signal using an ECL substrate and an imaging system.

Data Analysis:

Qualitatively assess the decrease in the phosphorylated forms of EGFR, AKT, and ERK

with increasing concentrations of the inhibitor.

Confirm that total protein levels and the loading control (Actin) remain unchanged.

Experimental and Logical Workflows
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The characterization of a kinase inhibitor follows a logical progression from biochemical assays

to cellular and in vivo models.

Biochemical Kinase Assay
(IC50 vs. WT & Mutant)

Cell Proliferation Assay
(IC50 vs. Cell Lines)

Potent & Selective?

Western Blot
(Confirm Target Engagement)

Active in Cells?

In Vitro Toxicity Assay
(e.g., vs. Normal Cells)

ADME/PK Studies
(Solubility, Permeability, Metabolism)

In Vivo Efficacy
(Xenograft Models)

Safe Profile? Good Properties?

Lead Optimization

Efficacious?
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Caption: A typical workflow for the preclinical evaluation of a targeted kinase inhibitor.

Conclusion
Egfr-IN-1 TFA represents a targeted therapeutic strategy aimed at overcoming acquired

resistance in EGFR-mutant cancers. Its high selectivity and irreversible mechanism of action

make it a valuable tool for cancer research. The experimental protocols and pathway diagrams

provided in this guide offer a framework for its further investigation and characterization by

researchers in the field of drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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